molecular formula C13H17N3O3S B7358802 2-(4-Tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one

2-(4-Tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one

Cat. No. B7358802
M. Wt: 295.36 g/mol
InChI Key: HERZORMAHGKGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TBOA, and it is a potent inhibitor of glutamate transporters.

Scientific Research Applications

TBOA has been extensively studied for its potential applications in neuroscience research. It is a potent inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft. By inhibiting glutamate transporters, TBOA increases the concentration of glutamate in the synaptic cleft, leading to increased excitability of neurons. This property of TBOA has been used to study the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases.

Mechanism of Action

TBOA inhibits glutamate transporters by binding to the substrate-binding site of the transporter. This prevents the transporter from removing excess glutamate from the synaptic cleft, leading to increased excitability of neurons. TBOA has been shown to be a non-competitive inhibitor of glutamate transporters, meaning that it does not compete with glutamate for binding to the transporter.
Biochemical and Physiological Effects
TBOA has been shown to have several biochemical and physiological effects. In addition to its role as a glutamate transporter inhibitor, TBOA has been shown to inhibit the uptake of other amino acids, including glycine and aspartate. TBOA has also been shown to increase the release of dopamine in the striatum, which may contribute to its potential applications in the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using TBOA in lab experiments is its potency as a glutamate transporter inhibitor. This allows researchers to study the role of glutamate transporters in various neurological disorders with high precision. However, TBOA has been shown to have off-target effects, including inhibition of other amino acid transporters. This can complicate the interpretation of experimental results and requires careful control experiments to rule out non-specific effects.

Future Directions

There are several future directions for research on TBOA. One area of interest is the development of more selective inhibitors of glutamate transporters. This would allow researchers to study the role of specific glutamate transporters in neurological disorders with greater precision. Another area of interest is the development of TBOA derivatives with improved pharmacokinetic properties, such as increased brain penetration and longer half-life. These improvements would increase the potential clinical applications of TBOA and its derivatives. Finally, there is a need for more in vivo studies of TBOA and its derivatives to better understand their effects on neurological function and behavior.
Conclusion
In conclusion, TBOA is a potent inhibitor of glutamate transporters with potential applications in neuroscience research. Its synthesis method has been optimized to produce high yields of TBOA with high purity. TBOA has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on TBOA and its derivatives will likely lead to a better understanding of the role of glutamate transporters in neurological disorders and potential clinical applications of TBOA.

Synthesis Methods

The synthesis of TBOA involves the reaction of 2-amino-5-tert-butylthiazole with ethyl 2-bromoacetate, followed by cyclization with 1,2-diaminocyclohexane. The resulting compound is then oxidized with m-chloroperbenzoic acid to produce TBOA. This synthesis method has been optimized to produce high yields of TBOA with high purity.

properties

IUPAC Name

2-(4-tert-butyl-1,3-thiazole-5-carbonyl)-5-oxa-2,7-diazaspiro[3.4]octan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-12(2,3)9-8(20-7-15-9)10(17)16-5-13(6-16)4-14-11(18)19-13/h7H,4-6H2,1-3H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HERZORMAHGKGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(SC=N1)C(=O)N2CC3(C2)CNC(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.